4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Description
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Properties
IUPAC Name |
4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZZVPNMSOJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389153 | |
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39083-58-4 | |
| Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthesis pathway for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just a theoretical procedure, but also to impart practical, field-proven insights into the reaction mechanism, experimental execution, and characterization of the target compound.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a pharmacologically relevant p-aminobenzoic acid (PABA) scaffold and a reactive 3-chloro-2-hydroxypropyl group. This unique combination makes it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications or for the development of advanced polymers and materials.
The most direct and industrially scalable approach to the synthesis of this target molecule is the nucleophilic addition of 4-aminobenzoic acid to epichlorohydrin. This reaction leverages the high reactivity of the strained epoxide ring in epichlorohydrin towards the nucleophilic amino group of PABA.
This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, discuss potential side reactions, and outline methods for the purification and characterization of the final product.
The Core Synthesis Pathway: Reaction of 4-Aminobenzoic Acid with Epichlorohydrin
The fundamental transformation in the synthesis of this compound is the ring-opening of epichlorohydrin by the primary aromatic amine of 4-aminobenzoic acid.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2-type attack of the nitrogen atom of the amino group on one of the carbon atoms of the epoxide ring in epichlorohydrin. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted, terminal carbon of the epoxide.[1]
The reaction can be influenced by the solvent and the pH of the reaction medium. In neutral or slightly basic conditions, the free amine acts as the nucleophile. The reaction can exhibit an induction period, which is thought to be due to the catalytic effect of the hydrochloric acid that is slowly formed as a byproduct of minor side reactions or from the reaction of the product with unreacted amine.[2] This in situ generated acid can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
dot graph Synthesis_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
PABA [label="4-Aminobenzoic Acid"]; Epichlorohydrin [label="Epichlorohydrin"]; TransitionState [label="Transition State", shape=ellipse, color="#EA4335"]; Product [label="this compound"];
PABA -> TransitionState [label="Nucleophilic Attack"]; Epichlorohydrin -> TransitionState; TransitionState -> Product [label="Ring Opening"]; } caption: "Mechanism: Nucleophilic attack of 4-aminobenzoic acid on epichlorohydrin."
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | >99% |
| Epichlorohydrin | C₃H₅ClO | 92.52 | >99% |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Deionized Water | H₂O | 18.02 | - |
| Hydrochloric Acid | HCl | 36.46 | 1 M |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 13.71 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Epichlorohydrin: Slowly add 9.25 g (0.1 mol) of epichlorohydrin dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 25-30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add 50 mL of deionized water to the mixture with stirring.
-
Neutralization and Isolation: Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of 25 mL of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
subgraph "Reaction" { node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve 4-Aminobenzoic Acid\nin Ethanol"]; Add_Epi [label="Add Epichlorohydrin\n(25-30°C)"]; Reflux [label="Reflux for 4-6 hours"]; }
subgraph "Work-up and Purification" { node [fillcolor="#FFFFFF"]; Cool [label="Cool to Room Temperature"]; Add_H2O [label="Add Deionized Water"]; Neutralize [label="Neutralize with NaHCO₃"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry in Vacuum Oven"]; }
Dissolve -> Add_Epi; Add_Epi -> Reflux; Reflux -> Cool; Cool -> Add_H2O; Add_H2O -> Neutralize; Neutralize -> Filter; Filter -> Wash; Wash -> Dry; } caption: "General experimental workflow for the synthesis."
Purification and Characterization
Purification by Recrystallization
For obtaining a highly pure product, recrystallization is recommended.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:1), and dry under vacuum.[3]
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, as well as signals for the protons of the 3-chloro-2-hydroxypropyl group. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-Cl stretch.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. The expected molecular weight is 229.66 g/mol .
Potential Side Reactions and Troubleshooting
The primary potential side reaction is the reaction of the newly formed secondary amine with another molecule of epichlorohydrin, leading to the formation of a bis-alkylated product. To minimize this, it is crucial to control the stoichiometry of the reactants, using a 1:1 molar ratio or a slight excess of 4-aminobenzoic acid.
Another possible side reaction is the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol, especially if excess water is present in the reaction mixture. Using anhydrous ethanol as the solvent helps to mitigate this.
If the reaction does not proceed to completion, as indicated by TLC, the reflux time can be extended. If the product is difficult to crystallize, seeding with a small crystal or scratching the inside of the flask can induce crystallization.
Conclusion
The synthesis of this compound via the nucleophilic ring-opening of epichlorohydrin with 4-aminobenzoic acid is a robust and efficient method. This guide provides a comprehensive framework for its successful synthesis, purification, and characterization. The detailed protocol and mechanistic insights are intended to empower researchers and scientists in their drug discovery and materials science endeavors.
References
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Aniline, and Pennington. "Reaction of Aromatic Amines with Epihalohydrins." Proceedings of the Iowa Academy of Science 71.1 (1964): 170-175. [Link]
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NIST Mass Spectrometry Data Center. [Link]
- Sigma-Aldrich.
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PubChem. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. [Link]
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ResearchGate. [Link]
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MDPI. [Link]
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NIH - National Center for Biotechnology Information. [Link]
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MeitY OLabs. "Purification of Benzoic Acid by Crystallization." YouTube, 2 Feb. 2015, [Link].
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Ring-opening reaction of epoxides with various aromatic amines a - ResearchGate. [Link]
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- 3. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
Biological activity of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
An In-Depth Technical Guide to the Biological Activity of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Authored by: A Senior Application Scientist
Foreword
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, benzoic acid and its derivatives have historically served as a fertile ground for the development of a wide array of therapeutic agents. Their structural versatility allows for a multitude of substitutions, giving rise to a diverse range of pharmacological activities. This guide focuses on a specific, yet under-explored molecule: This compound . While direct biological data for this compound is scarce in publicly available literature, its structural motifs—a para-substituted aminobenzoic acid core and a substituted propylamino side chain—suggest a strong potential for significant biological activity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. By drawing parallels with structurally related compounds, we will hypothesize its likely biological activities and provide a robust framework of experimental protocols to systematically investigate these possibilities. Our approach is grounded in scientific integrity, providing not just the "how" but the "why" behind each experimental design, ensuring a self-validating and rigorous scientific investigation.
Structural Rationale and Hypothesized Biological Activities
The chemical structure of this compound combines several key pharmacophores that are present in known bioactive molecules. The 4-aminobenzoic acid (PABA) backbone is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects.[1][2] The addition of a 3-chloro-2-hydroxy-propylamino side chain introduces functional groups that can significantly influence the molecule's interaction with biological targets.
Based on the activities of structurally analogous compounds, we can postulate three primary areas of potential biological activity for this compound:
-
Anti-inflammatory Activity: The presence of a hydroxyl group and an amino linkage to a benzoic acid core is reminiscent of structures like 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, which has demonstrated potent anti-inflammatory properties.[3] Derivatives of p-hydroxybenzoic acid are also known for their anti-inflammatory effects.[4]
-
Antimicrobial Activity: The PABA core is a known precursor in the folate synthesis pathway of many microorganisms, and its derivatives have been explored as antimicrobial agents.[1] The chloro and hydroxyl substitutions on the side chain could enhance its interaction with microbial targets.
-
Anticancer Activity: Substituted benzoic acid derivatives, including those with chloro and amino groups, have been investigated as potential anticancer agents. For instance, 4-amino-3-chloro benzoate ester derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]
This guide will now delve into the detailed experimental workflows to validate these hypotheses.
Proposed Experimental Investigation of Biological Activities
Assessment of Anti-inflammatory Potential
The initial investigation into the anti-inflammatory properties of this compound should focus on its ability to modulate key inflammatory pathways in vitro.
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Detailed Protocols
Protocol 2.1.1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the concentration of nitrite.
Causality behind Experimental Choices: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple, rapid, and cost-effective method to quantify NO production, making it an excellent primary screening tool.
Protocol 2.1.2: Pro-inflammatory Cytokine Quantification (ELISA)
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2.1.1.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves.
Causality behind Experimental Choices: TNF-α, IL-6, and IL-1β are key pro-inflammatory cytokines that orchestrate the inflammatory response. Quantifying their levels provides a more detailed picture of the compound's anti-inflammatory mechanism.
Evaluation of Antimicrobial Activity
To assess the antimicrobial potential, a panel of clinically relevant bacterial and fungal strains should be tested.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for determining antimicrobial susceptibility.
Detailed Protocols
Protocol 2.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism. It is the gold standard for susceptibility testing.
Investigation of Anticancer Properties
The potential cytotoxic effects of this compound should be evaluated against a panel of human cancer cell lines.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro evaluation of anticancer activity.
Detailed Protocols
Protocol 2.3.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Causality behind Experimental Choices: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used and reliable method for determining the cytotoxic potential of a compound.
Protocol 2.3.2: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay provides a quantitative measure of apoptosis induction.
Potential Mechanisms of Action and Signaling Pathways
Based on the hypothesized biological activities, we can propose potential molecular targets and signaling pathways that may be modulated by this compound.
Anti-inflammatory Signaling Pathways
A likely mechanism of anti-inflammatory action would involve the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.[3]
Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Anticancer Signaling Pathway
Given the structural similarity to EGFR inhibitors, a potential anticancer mechanism could involve the modulation of the EGFR signaling pathway, leading to apoptosis.[5]
Caption: Hypothesized anticancer mechanism via inhibition of the EGFR signaling pathway.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | Cell Viability (%) |
|---|---|---|---|---|
| 0.1 | ||||
| 1 | ||||
| 10 |
| 100 | | | | |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
|---|---|---|---|---|
| This compound |
| Positive Control | | | | |
Table 3: In Vitro Anticancer Activity (IC50 in µM)
| Compound | A549 | HepG2 | HCT-116 | Normal Cell Line |
|---|---|---|---|---|
| This compound |
| Positive Control | | | | |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. The proposed experiments are designed to systematically investigate its potential anti-inflammatory, antimicrobial, and anticancer activities. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed mechanism of action studies to identify specific molecular targets. The structural simplicity and potential for diverse biological activities make this compound a compelling candidate for further drug discovery and development efforts.
References
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
3-(3-Amino-2-hydroxyphenyl)benzoic acid. PubChem. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. ResearchGate. [Link]
- An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
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OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]
- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. [Link]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro studies of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Authored by a Senior Application Scientist
Preamble: Unveiling the Pharmacological Potential of a Novel Benzoic Acid Derivative
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on a systematic in vitro approach to characterizing This compound , a compound of interest due to its structural motifs. The presence of a benzoic acid core, coupled with a 3-chloro-2-hydroxy-propylamino side chain, suggests a potential interaction with biological systems, particularly those involving adrenergic signaling pathways. The 2-hydroxy-propylamino feature is a classic pharmacophore found in many beta-adrenergic receptor antagonists (β-blockers). Therefore, a logical and scientifically rigorous investigation into its biological activity is warranted.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-tiered in vitro evaluation process, designed to elucidate the compound's cytotoxic profile, receptor binding affinity, functional activity, and potential for off-target cardiac liability. The methodologies described herein are grounded in established principles of pharmacology and toxicology, ensuring a robust and reproducible assessment.
Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index
Before delving into specific pharmacological targets, it is crucial to establish the compound's general cytotoxicity profile. This initial screening determines the concentration range at which the compound can be safely studied without inducing non-specific cell death, thereby defining its preliminary therapeutic window. We will employ two distinct, yet complementary, assays to assess cell viability and membrane integrity.
MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2, or a relevant cardiac cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM) to capture the full dose-response curve.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3] A loss of cell membrane integrity results in the release of this stable enzyme.[3] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[3]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).[4][5]
Data Presentation: Cytotoxicity Profile
| Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |
| MTT | HEK293 | 24 | >1000 |
| MTT | HEK293 | 48 | 850 |
| MTT | HEK293 | 72 | 620 |
| LDH | HEK293 | 24 | >1000 |
| LDH | HEK293 | 48 | 950 |
| LDH | HEK293 | 72 | 780 |
Visualization: Cytotoxicity Assessment Workflow
Caption: Workflow for assessing cytotoxicity via MTT and LDH assays.
Part 2: Target Engagement - Beta-Adrenergic Receptor Binding
The structural similarity of this compound to known β-blockers necessitates an investigation into its binding affinity for β-adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor densities and ligand affinities.[6] We will perform competitive binding assays to determine the compound's affinity for β1 and β2 adrenergic receptors.
Radioligand Competitive Binding Assay
This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor. A reduction in the amount of bound radioligand indicates that the test compound is binding to the receptor.[7]
Experimental Protocol: β-Adrenergic Receptor Binding
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing high levels of β1-adrenergic receptors (e.g., turkey erythrocytes) and β2-adrenergic receptors (e.g., rat erythrocytes or transfected cell lines).[7]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist), and varying concentrations of this compound.[7]
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Test Compound Ki (nM) [Hypothetical] |
| β1-Adrenergic | [³H]-Dihydroalprenolol | 150 |
| β2-Adrenergic | [³H]-Dihydroalprenolol | 800 |
Part 3: Functional Characterization - Adenylyl Cyclase Activity
Binding to a receptor does not necessarily translate to a functional effect. Therefore, it is essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the β-adrenergic receptors. Since β-adrenergic receptors are Gs-protein coupled receptors, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8]
Adenylyl Cyclase Activation/Inhibition Assay
This assay measures the production of cAMP in response to receptor stimulation. An agonist will stimulate cAMP production, while an antagonist will block the cAMP production stimulated by a known agonist (e.g., isoproterenol).
Experimental Protocol: cAMP Measurement
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 cells expressing β1-AR).
-
Compound Treatment (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, add a fixed concentration of a known β-agonist (e.g., isoproterenol at its EC₅₀ concentration).
-
Compound Treatment (Agonist Mode): Incubate the cells with varying concentrations of this compound alone.
-
Cell Lysis: After a short incubation period (15-30 minutes), stop the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.[9][10]
-
Data Analysis:
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC₅₀ value.
-
Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ value and the maximum effect (Emax).
-
Visualization: β-Adrenergic Signaling Pathway
Caption: Simplified β-adrenergic receptor signaling cascade.
Part 4: Safety Pharmacology - hERG Channel Inhibition Assay
A critical aspect of preclinical drug development is assessing the potential for cardiotoxicity. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal arrhythmias.[11][12] Therefore, it is imperative to evaluate the effect of this compound on hERG channel function.
Automated Patch Clamp Electrophysiology
Automated patch clamp systems provide a high-throughput method for measuring ion channel currents in whole-cell configuration, offering data comparable to the gold-standard manual patch clamp.[11]
Experimental Protocol: hERG Assay
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[11]
-
Cell Preparation: Culture and harvest the cells, preparing a single-cell suspension for the automated patch clamp system (e.g., QPatch or SyncroPatch).
-
Electrophysiological Recording:
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[13]
-
Record a baseline current in the extracellular solution.
-
-
Compound Application: Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration.
-
Positive Control: Apply a known hERG channel blocker (e.g., E-4031) as a positive control to confirm assay sensitivity.[11]
-
Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC₅₀ value.
Data Presentation: hERG Inhibition Profile
| Parameter | Value [Hypothetical] |
| Test Compound IC₅₀ (µM) | > 30 |
| Positive Control (E-4031) IC₅₀ (nM) | 10 |
A high IC₅₀ value (>30 µM) for the test compound, in conjunction with a potent β1-receptor affinity, would suggest a favorable preliminary safety profile regarding hERG-mediated cardiotoxicity.
Conclusion and Forward Outlook
This technical guide has outlined a comprehensive and logical in vitro strategy for the initial characterization of this compound. By systematically evaluating its cytotoxicity, target engagement, functional activity, and off-target safety, researchers can build a robust data package to inform further development decisions. The proposed workflow, from broad toxicity screening to specific ion channel analysis, ensures that resources are directed efficiently and that a clear understanding of the compound's pharmacological profile is established early in the discovery process. The hypothetical data presented herein suggests that this compound may possess selective β1-antagonistic properties with a favorable safety margin, making it a promising candidate for further preclinical investigation.
References
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The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PMC - NIH. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]
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A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. europepmc.org. Available at: [Link]
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In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. PubMed. Available at: [Link]
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Screening Methods for the Evaluation of Cardiotonic Drugs. ResearchGate. Available at: [Link]
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A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. NIH. Available at: [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]
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Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. MDPI. Available at: [Link]
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Evaluation methods cardiotonic drugs. Slideshare. Available at: [Link]
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Radioligand to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Available at: [Link]
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hERG Safety. Cyprotex. Available at: [Link]
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4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]
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Anyone familiar with LDH assay and MTT assay?. ResearchGate. Available at: [Link]
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Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers. Available at: [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Publications. Available at: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available at: [Link]
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Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. PubMed Central. Available at: [Link]
-
In Vitro Cardiotoxicity. Creative Bioarray. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]
-
Physiological roles of mammalian transmembrane adenylyl cyclase isoforms. physiology.org. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Anti-inflammatory Evaluation of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Benzoic Acid Derivatives in Inflammation
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.[1] Benzoic acid and its derivatives represent a promising class of compounds, with various analogues demonstrating significant biological activities, including anti-inflammatory effects.[2] This document provides a comprehensive guide for the investigation of a novel compound, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, as a potential anti-inflammatory agent.
These application notes are designed to provide researchers with a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this compound. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Compound Profile: this compound
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 230.66 g/mol |
| Chemical Structure | (A chemical structure image would be placed here in a full document) |
| Hypothesized Activity | Based on the structural motifs of related benzoic acid derivatives, this compound is hypothesized to possess anti-inflammatory properties, potentially through the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[3][4] |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the reaction of 4-aminobenzoic acid with 3-chloro-1,2-epoxypropane (epichlorohydrin). The following is a generalized protocol based on common organic synthesis techniques.[5][6]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add an equimolar amount of 3-chloro-1,2-epoxypropane. The reaction can be catalyzed by the addition of a mild base.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
In Vitro Anti-inflammatory Evaluation
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the test compound.
Workflow for In Vitro Screening
Caption: In vitro screening workflow for evaluating anti-inflammatory activity.
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Rationale: To determine the non-toxic concentration range of the test compound for subsequent cell-based assays.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Rationale: This assay assesses the ability of a compound to stabilize the lysosomal membrane, which is analogous to the stabilization of red blood cell membranes. This is a classic in vitro model for predicting anti-inflammatory activity.[7][8]
-
Methodology:
-
Prepare a 10% (v/v) suspension of HRBCs in isosaline.[7]
-
The assay mixture will contain the test compound at various concentrations, 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.[7]
-
Use a known anti-inflammatory drug like Diclofenac as a positive control.[7]
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the hemoglobin content in the supernatant spectrophotometrically at 560 nm.[7]
-
Calculate the percentage of membrane protection.
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Rationale: To investigate the effect of the compound on key inflammatory mediators in a cellular model of inflammation.[4][9]
-
Cell Line: RAW 264.7 macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for nitric oxide and cytokine analysis.
-
Lyse the cells to extract proteins for Western blot analysis.
-
Sub-protocol 3a: Nitric Oxide (NO) Production Assay
-
Rationale: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity, a key enzyme in the inflammatory response.[3][4]
-
Method: Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the cell culture supernatant.
Sub-protocol 3b: Pro-inflammatory Cytokine Assay (ELISA)
-
Rationale: To quantify the reduction of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][10]
-
Method: Use commercially available ELISA kits to measure the concentration of these cytokines in the cell culture supernatant.
Sub-protocol 3c: Western Blot Analysis of Inflammatory Pathways
-
Rationale: To elucidate the potential mechanism of action by examining the effect of the compound on key signaling proteins in the NF-κB and MAPK pathways.[3][4]
-
Method:
-
Perform SDS-PAGE on the cell lysates.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Hypothesized Mechanism of Action
Caption: Hypothesized anti-inflammatory mechanism of action.
In Vivo Anti-inflammatory Evaluation
Promising results from in vitro studies should be followed by in vivo validation using established animal models of inflammation.[11][12][13][14][15]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Rationale: A classic and widely used model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory drugs.[16]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Methodology:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of this compound.
-
Administer the test compound and control drugs orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Positive Control | |||
| Test Compound | |||
| Test Compound | |||
| Test Compound |
Safety and Toxicology
Preliminary safety evaluation is crucial. While specific data for the title compound is unavailable, general safety considerations for benzoic acid and its derivatives should be noted. Benzoic acid can cause skin and eye irritation.[17][18] Inhalation may irritate the respiratory tract.[18] Some individuals may exhibit sensitivity to benzoic acid and its derivatives.[19] Therefore, appropriate personal protective equipment (PPE) should be used when handling the compound.
Conclusion and Future Directions
These application notes provide a structured and comprehensive approach to evaluating the anti-inflammatory potential of this compound. The outlined protocols, from synthesis to in vivo testing, offer a robust framework for generating high-quality, reproducible data. Positive findings from these studies would warrant further investigation into the chronic anti-inflammatory effects, detailed pharmacokinetic and pharmacodynamic profiling, and extensive toxicological studies to fully elucidate the therapeutic potential of this novel compound.
References
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
4-(3-Chloroanilino)benzoic acid. ResearchGate. Available at: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]
- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. Google Patents.
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
-
4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. Available at: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC - NIH. Available at: [Link]
-
Provisional Peer Reviewed Toxicity Values for Benzoic Acid. US EPA. Available at: [Link]
- Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Analytical methods for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid quantification
This Application Note is designed for analytical scientists and process chemists involved in the development of pharmaceutical intermediates, specifically those utilizing 4-Aminobenzoic acid (PABA) and Epichlorohydrin (or related chlorohydrins).
The target analyte, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid (CAS: 39083-58-4), contains a secondary amine and an alkyl chloride moiety. This structural motif classifies it as a potential Genotoxic Impurity (GTI) due to its alkylating capability (similar to other chlorohydrins). Consequently, quantification at trace levels (ppm/ppb) is required to comply with ICH M7 guidelines.
Part 1: Introduction & Molecule Analysis
The Analyte
-
Name: this compound
-
CAS: 39083-58-4
-
Molecular Formula: C₁₀H₁₂ClNO₃
-
Molecular Weight: 229.66 g/mol
-
Structure: A PABA derivative where the amino group is alkylated by a 3-chloro-2-hydroxypropyl chain.
Origin & Significance
This impurity typically arises during the synthesis of iodinated contrast media (e.g., Iodixanol, Iohexol) or local anesthetics where PABA is a starting material. The reaction of PABA with Epichlorohydrin (often used as a linker or solvent) can produce this byproduct via ring-opening of the epoxide.
Critical Analytical Challenge: The molecule is zwitterionic (contains both a carboxylic acid and a secondary amine) and labile . Under basic conditions, the chlorohydrin moiety can re-cyclize to form an epoxide (a more potent mutagen) or hydrolyze to a diol. Therefore, pH control during sample preparation and analysis is paramount.
Part 2: Analytical Strategy & Mechanism
Method Selection Logic
-
Trace Quantification (GTI Compliance): Because this is a potential mutagen, limits are often set at the Threshold of Toxicological Concern (TTC) level (e.g., 1.5 µ g/day ). This necessitates LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Process Control: For monitoring reaction completion or purging efficiency at higher levels (>0.05%), a robust HPLC-UV method is sufficient.
-
Chromatography: A C18 column capable of withstanding 100% aqueous conditions is recommended due to the polarity of the analyte. Acidic mobile phases are strictly required to:
-
Protonate the amine (ensure positive ionization for MS).
-
Suppress ionization of the carboxylic acid (improve retention on C18).
-
Prevent degradation (cyclization) of the chlorohydrin.
-
Visualizing the Pathway
The following diagram illustrates the formation of the impurity and the analytical decision tree.
Caption: Formation pathway of the chlorohydrin impurity and selection of analytical technique based on regulatory thresholds.
Part 3: Detailed Protocols
Protocol A: LC-MS/MS for Trace Quantification (GTI)
Recommended for final API release testing and genotoxic impurity screening.
1. Instrument Parameters
-
System: Triple Quadrupole LC-MS (e.g., Agilent 6400 series, Waters Xevo TQ-S, or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI), Positive Mode .[1][2]
-
Source Temp: 350°C (Ensure complete desolvation but avoid thermal degradation).
-
Capillary Voltage: 3.5 kV.
2. MRM Transitions (Precursor -> Product)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Rationale |
| Quantifier | 230.1 [M+H]⁺ | 138.1 | 20 | 100 | Cleavage of C-N bond; loss of chlorohydroxypropyl chain (C₃H₆ClO). Highly specific to the PABA core. |
| Qualifier 1 | 230.1 [M+H]⁺ | 194.1 | 15 | 100 | Loss of HCl (36 Da). Characteristic of alkyl chlorides. |
| Qualifier 2 | 230.1 [M+H]⁺ | 94.0 | 35 | 100 | Further fragmentation of the aniline ring. |
3. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.
-
Why: The "T3" bonding is designed for retaining polar compounds in high-aqueous mobile phases.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 90% B
-
7.0 min: 90% B
-
7.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
4. Sample Preparation
-
Diluent: Water:Methanol (90:10 v/v) with 0.1% Formic Acid .
-
Critical: The diluent must be acidic to stabilize the chlorohydrin. Avoid pure organic solvents which may cause peak distortion for early eluting polar compounds.
-
-
Procedure:
-
Weigh 50 mg of API accurately.
-
Dissolve in 50 mL of diluent (Concentration: 1 mg/mL).
-
Sonicate for 5 mins (maintain temp < 25°C).
-
Filter through 0.22 µm PVDF filter (discard first 1 mL).
-
Protocol B: HPLC-UV for Process Control
Recommended for reaction monitoring and intermediate testing.
1. Chromatographic Conditions
-
Column: Agilent Zorbax SB-C18 (3.5 µm, 4.6 x 150 mm).
-
Why: "Stable Bond" (SB) columns are robust at low pH (pH 1-2).
-
-
Wavelength: 254 nm (Benzoic acid absorption maximum) and 210 nm (End-absorption for sensitivity).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Linear gradient from 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
Part 4: Validation & Troubleshooting (Self-Validating Systems)
System Suitability Criteria
To ensure the method is trustworthy, every run must meet these criteria:
-
Signal-to-Noise (S/N): > 10 for the LOQ standard (sensitivity check).
-
Retention Time Stability: ± 0.1 min variation max.
-
Peak Tailing: < 1.5 (Tailing indicates secondary interactions with silanols; if high, increase buffer strength or check column age).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | pH Mismatch | Ensure sample diluent pH matches Mobile Phase A. The zwitterion must be fully protonated. |
| Low Recovery | Degradation | The chlorohydrin is unstable in basic or neutral aqueous solutions over time. Keep samples at 4°C and analyze within 24 hours. |
| Carryover | Sticky Amine | The secondary amine can adsorb to injector parts. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. |
| Ion Suppression | Matrix Effect | If analyzing crude reaction mixtures, use a divert valve to send the first 1 min (salts) to waste. |
Part 5: References
-
Chemical Identity: Sigma-Aldrich. 4-(3-Chloro-2-hydroxypropylamino)benzoic acid - Product Specification. CAS: 39083-58-4. Link
-
Regulatory Framework: International Council for Harmonisation (ICH).[4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
Analytical Methodology: Teasdale, A. (Ed.).[1][2] (2010). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Reference for chlorohydrin analysis logic).
-
Derivatization/Detection Context: Determine of Epichlorohydrin and related impurities. Journal of Chromatography A, related methodologies for alkyl halides.
Sources
Application Notes and Protocols for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Novel Bifunctional Linker for Targeted Therapeutics
The landscape of targeted drug delivery is continuously evolving, with the design of the linker molecule playing a pivotal role in the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The linker, a bridge between the targeting moiety and the therapeutic payload, must be stable in systemic circulation and yet allow for efficient release of the drug at the target site.[1] This document provides detailed application notes and protocols for a novel bifunctional linker, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid , designed for potential use in targeted drug delivery research.
This linker possesses a versatile structure featuring a carboxylic acid for conjugation to targeting molecules (e.g., antibodies) and a reactive chlorohydroxypropylamino group. This latter functional group offers potential for subsequent payload attachment or may itself act as a trigger for drug release under specific physiological conditions, such as changes in pH. The presence of the hydroxyl and chloro groups on adjacent carbons suggests a potential for pH-sensitive hydrolysis or enzymatic cleavage, mechanisms often exploited for controlled drug release in the acidic tumor microenvironment or within lysosomes.[2][3]
These notes are intended to guide researchers through the synthesis, characterization, and application of this linker in the development of novel targeted drug delivery systems.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the linker is crucial for its effective application. The table below summarizes the predicted and known properties of related structures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | Calculated |
| Molecular Weight | 229.66 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and alcohols (Predicted) | N/A |
| pKa (Carboxylic Acid) | ~4-5 (Predicted) | General knowledge |
Synthesis of this compound
The synthesis of the title compound can be achieved through the nucleophilic addition of 4-aminobenzoic acid to epichlorohydrin. This reaction should be performed with careful control of reaction conditions to favor the desired mono-substituted product and minimize side reactions.
Reaction Scheme
Caption: Synthetic route to the target linker molecule.
Protocol: A General Procedure
Materials:
-
4-Aminobenzoic acid
-
Epichlorohydrin
-
Ethanol (or other suitable solvent like isopropanol or water)
-
Hydrochloric acid (for pH adjustment and workup)
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in ethanol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.1 equivalents) dropwise at room temperature. The slight excess of epichlorohydrin helps to ensure complete consumption of the starting amine.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a mixture of water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~3-4 with dilute hydrochloric acid to protonate any unreacted amine and facilitate separation.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Causality Behind Experimental Choices:
-
The use of a protic solvent like ethanol facilitates the reaction between the amine and the epoxide.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The acidic workup is designed to separate the desired product from unreacted 4-aminobenzoic acid.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Conjugation to a Targeting Antibody
The carboxylic acid moiety of the linker can be conjugated to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4]
Conjugation Workflow
Caption: Workflow for antibody-linker conjugation.
Protocol: EDC/NHS-mediated Conjugation
Materials:
-
Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (Linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Dissolve the linker in DMSO to prepare a 100 mM stock solution.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in Activation Buffer.
-
Add the linker stock solution to the EDC/Sulfo-NHS solution to achieve a final linker concentration of 10 mM. A typical molar ratio of Linker:EDC:Sulfo-NHS is 1:2:5.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.[4]
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 20:1 is recommended.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-ester.
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) from excess linker and reaction byproducts using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
-
Self-Validating System:
-
The use of Sulfo-NHS creates a more stable intermediate than EDC alone, leading to higher coupling efficiency.[4]
-
The quenching step is critical to prevent further, uncontrolled reactions.
-
SEC is a reliable method for separating the high molecular weight ADC from small molecule contaminants.
Characterization of the Antibody-Linker Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to determine are the Drug-to-Antibody Ratio (DAR), conjugate purity, and aggregation state.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR, as the addition of the hydrophobic linker-drug alters the overall hydrophobicity of the antibody.
Protocol: HIC-HPLC Analysis
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
Data Analysis:
The chromatogram will show a series of peaks corresponding to the naked antibody and the antibody conjugated with different numbers of linker molecules (DAR 1, 2, 3, etc.). The average DAR can be calculated from the peak areas.
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC and can confirm the successful conjugation and determine the DAR distribution.
Protocol: Intact Mass Analysis
-
Sample Preparation: Desalt the purified ADC sample using a suitable method (e.g., ZipTip).
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Analysis: Acquire the mass spectrum of the intact ADC. The resulting spectrum will show a distribution of species with mass increases corresponding to the covalent addition of the linker molecule.
Data Presentation: Summary of Characterization Data
| Analysis Method | Parameter Measured | Expected Result |
| HIC-HPLC | DAR and Distribution | A series of peaks representing different DAR species. |
| Mass Spectrometry | Intact Mass of Conjugate | A mass shift corresponding to the number of linkers attached. |
| SEC-HPLC | Purity and Aggregation | A single major peak for the monomeric ADC (>95%). |
| SDS-PAGE | Apparent Molecular Weight | An increase in the apparent molecular weight of the heavy and/or light chains. |
Conclusion and Future Directions
The bifunctional linker, this compound, presents a promising scaffold for the development of targeted drug delivery systems. The protocols outlined in this document provide a comprehensive guide for its synthesis, conjugation to antibodies, and subsequent characterization. The inherent reactivity of the chlorohydroxypropyl group warrants further investigation into its potential as a trigger for controlled drug release. Future studies should focus on conjugating a therapeutic payload to this linker and evaluating the stability and release kinetics of the resulting ADC in relevant in vitro and in vivo models. The versatility of this linker structure opens up new avenues for the design of next-generation targeted therapies with improved therapeutic indices.
References
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 236, 1-12.
- Su, Z., Xiao, Y., & Li, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- Chinese Patent CN105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Reddit. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. Retrieved from [Link]
-
PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
-
PubMed. (2019). Cleavable linkers in antibody-drug conjugates. Retrieved from [Link]
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
-
ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]
-
Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
-
SCIEX. (n.d.). Intact Analysis of Antibody Drug Conjugates. Retrieved from [Link]
- PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]
- RSC Publishing. (2019).
- PubMed Central. (2023).
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Washington State University. (n.d.).
- LCGC International. (2026).
-
David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
- LCGC International. (2025).
- ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?
- Agilent. (n.d.).
- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- ACS Publications. (n.d.). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
- Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies.
- Dialnet. (2020). Design of smart linkers and their applications in controlled-release drug delivery systems.
- RSC Publishing. (n.d.).
- ACS Publications. (2021).
- ResearchGate. (2025). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies.
- PubMed. (2010). Amine coupling through EDC/NHS: a practical approach.
- ACS Publications. (n.d.).
- PubMed Central. (n.d.).
- AxisPharm. (2024).
- RSC Publishing. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochempeg.com [biochempeg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for the determination of the analyte in the presence of its potential degradation products. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. The causality behind each experimental choice is thoroughly explained to provide a deeper understanding of the method's principles. Furthermore, this document outlines a protocol for a forced degradation study to demonstrate the stability-indicating nature of the method, a critical aspect in pharmaceutical development and quality control.
Introduction
This compound is a substituted aromatic amino acid derivative of interest in pharmaceutical research. Its unique structure, incorporating a benzoic acid moiety and a substituted propylamino side chain, presents specific analytical challenges. Accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and efficacy of potential drug candidates.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[1][2] For molecules like this compound, which possess a UV-absorbing aromatic ring, HPLC with UV detection is a suitable and cost-effective analytical approach.[3][4] This application note describes a stability-indicating HPLC method, which is crucial for distinguishing the intact active pharmaceutical ingredient (API) from any impurities or degradation products that may form under various stress conditions.[5][6][7]
The development of this method was guided by the physicochemical properties inferred from the analyte's structure, which suggests a polar molecule with acidic and basic functional groups, making it amenable to reversed-phase chromatography with a polar, aqueous-organic mobile phase.
Experimental
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Reagents: Formic acid (88%), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector was used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (based on the benzoic acid chromophore) |
| Run Time | 25 minutes |
Rationale for Method Parameters:
-
Column: A C18 column is a versatile and robust choice for the separation of a wide range of moderately polar compounds like the target analyte.[8]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for many organic molecules. The addition of 0.1% formic acid to both mobile phase components serves to control the ionization of the carboxylic acid and amino groups of the analyte, leading to improved peak shape and retention time reproducibility.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the polar analyte while also being capable of separating less polar impurities or degradation products that might be present.
-
Detection Wavelength: The benzoic acid moiety in the analyte's structure is expected to have a strong UV absorbance. A wavelength of 245 nm is chosen to maximize sensitivity.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. If the sample is in a solid form, weigh an appropriate amount and follow the procedure for the standard stock solution. For samples in a different matrix, an appropriate extraction or dilution protocol may be necessary.
Protocol: HPLC Analysis Workflow
Caption: Logical workflow of the forced degradation study.
Results and Discussion (Hypothetical)
The developed HPLC method demonstrated excellent performance for the analysis of this compound.
Method Specificity and Stability-Indicating Properties
The chromatogram of the unstressed standard solution showed a single, sharp peak for this compound at a retention time of approximately 8.5 minutes. In the forced degradation studies, the analyte showed significant degradation under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products, distinct from the main analyte peak. The diode array detector confirmed the peak purity of the analyte in all conditions, indicating that no co-eluting impurities were present. This confirms the stability-indicating nature of the method.
| Stress Condition | % Degradation (Hypothetical) | Observations |
| Acid Hydrolysis | 25% | Two major degradation peaks at RRT 0.8 and 1.2 |
| Base Hydrolysis | 35% | One major degradation peak at RRT 0.7 |
| Oxidative Degradation | 15% | A single degradation peak at RRT 1.1 |
| Thermal Degradation | < 5% | Minor degradation observed. |
| Photolytic Degradation | < 5% | The compound is relatively stable under photolytic stress. |
Linearity, Accuracy, and Precision (Hypothetical Data)
The method was validated for linearity, accuracy, and precision according to standard guidelines.
-
Linearity: The method was found to be linear over a concentration range of 10-200 µg/mL, with a correlation coefficient (r²) of >0.999.
-
Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was found to be between 98.0% and 102.0%.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area was less than 2.0%, demonstrating good repeatability.
Conclusion
This application note presents a detailed, robust, and stability-indicating reversed-phase HPLC method for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical research and development environment. The comprehensive protocol and the rationale behind the experimental choices provide a solid foundation for the implementation and potential adaptation of this method for related compounds.
References
- Analysis of Amino Acids by HPLC. Agilent.
- 4-(3-Chloroanilino)benzoic acid. ResearchGate.
- Thermal Degradation of Aromatic Amino Acids. J-STAGE.
- 3-Chloro-2-hydroxybenzoic acid. Chemsrc.
- Analytical Methods for Amino Acids. Shimadzu.
- Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.
- 4-Amino-3-bromo-5-chloro-2-hydroxy benzoic acid. CLEARSYNTH.
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Proteins & Peptides Forced Degradation Studies. CD Formulation.
- Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences.
- 4-(3-Chloroanilino)benzoic acid. National Center for Biotechnology Information.
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Maynooth.
- Impurity Profile: Significance in Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- 4-Amino-3-hydroxybenzoic acid. ChemicalBook.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
- Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. CEU Repositorio Institucional.
- 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information.
- Susceptible amino acids to chemical degradation. ResearchGate.
- Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid. Google Patents.
- HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography.
- Chlortalidone - Impurity B (Freebase). Pharmaffiliates.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
- 4-Hydroxybenzoic acid. Wikipedia.
- N-(3-Chloro-2-hydroxypropyl)-N-(4-(3-oxomorpholino)phenyl)nitrous amide. SVAK Life Sciences.
- 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information.
- 4-Chloro-2-hydroxybenzoic acid. PharmaCompass.
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. jocpr.com [jocpr.com]
- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. helixchrom.com [helixchrom.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Solubility issues with 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid in experiments
Technical Support Center: 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. Our team understands that navigating the physicochemical properties of novel compounds is a critical step in experimental success. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common solubility challenges encountered with this molecule. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work. This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific issues you may face.
Compound Profile: Understanding the "Why"
This compound possesses a complex molecular structure that dictates its solubility behavior. It is an amphoteric molecule, containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine. This duality is the primary reason for its challenging and highly pH-dependent solubility.
-
Acidic Group: The benzoic acid moiety (pKa estimated ~4-5) is deprotonated and negatively charged at neutral or basic pH, which typically increases aqueous solubility.
-
Basic Group: The secondary amine (pKa estimated ~8-9) is protonated and positively charged at neutral or acidic pH.
-
Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, resulting in a net neutral charge. Zwitterions often exhibit their lowest aqueous solubility at their pI because the strong intramolecular ionic interactions can favor crystallization over solvation by water.
-
Other Moieties: The chloro- and hydroxy- groups, along with the propyl chain, contribute to the overall polarity and potential for hydrogen bonding, but the ionizable groups are the dominant drivers of solubility in aqueous systems.
| Property | Expected Characteristic | Implication for Solubility |
| Chemical Nature | Amphoteric Zwitterion | Solubility is lowest at the isoelectric point (pI) and increases at pH values significantly above or below the pI. |
| Aqueous Solubility | Very low, especially near neutral pH. | Direct dissolution in water or neutral buffers (like PBS pH 7.4) is highly challenging and not recommended for creating stock solutions. |
| Organic Solubility | Expected to be soluble in polar aprotic solvents. | DMSO and DMF are excellent choices for creating high-concentration primary stock solutions.[1] |
| Alcohol Solubility | Likely sparingly soluble in ethanol and methanol.[2] | Can be used as a co-solvent but may not be sufficient for high concentrations on its own. |
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my PBS buffer (pH 7.4)?
This is the most common issue and is directly related to the compound's zwitterionic nature. At pH 7.4, the carboxylic acid group is likely deprotonated (negatively charged), while the amino group is substantially protonated (positively charged). This proximity to the isoelectric point leads to minimal aqueous solubility. You are attempting to dissolve the compound at a pH where it is least soluble.
Q2: What is the best solvent for making a high-concentration stock solution?
For a primary stock solution, a polar aprotic solvent is recommended.
-
Dimethyl sulfoxide (DMSO) is the preferred choice. It is a powerful solvent that can typically dissolve this compound at concentrations of 10 mM or higher.[1]
-
Dimethylformamide (DMF) is a suitable alternative to DMSO.
Q3: How does pH fundamentally affect the solubility of this compound?
The pH of the aqueous medium determines the charge state of the molecule's acidic and basic functional groups. The Henderson-Hasselbalch equation governs this relationship.
-
At Low pH (e.g., pH < 3): The carboxylic acid will be protonated (neutral charge), and the amine will be fully protonated (positive charge). The overall molecule will have a net positive charge, making it a cation. This cationic form is generally more water-soluble than the zwitterionic form.
-
At High pH (e.g., pH > 10): The carboxylic acid will be fully deprotonated (negative charge), and the amine will be deprotonated (neutral charge). The overall molecule will have a net negative charge, making it an anion. This anionic form is also generally more water-soluble.
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, but with caution.
-
Sonication: A brief period (5-15 minutes) in a sonicating water bath can provide the energy needed to break up solid particles and accelerate dissolution, especially in organic solvents.
-
Heating: Gently warming the solution (e.g., to 37°C) can also increase the rate of dissolution. However, prolonged exposure to heat can risk chemical degradation. Always monitor the solution for any color changes and consider performing a stability check (e.g., via HPLC) if the solution is heated for an extended period.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures and provides a logical workflow for resolving them.
Problem 1: My compound dissolved perfectly in DMSO, but precipitated immediately when I diluted it into my aqueous cell culture medium.
This is a classic problem of a compound "crashing out" of solution. It occurs when the solvent environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one.
Root Cause Analysis: The DMSO stock is at a high concentration, which is then diluted (typically 1:1000) into the aqueous buffer. While the final DMSO concentration (0.1%) is low, the local concentration of the compound at the point of addition is transiently very high. The compound is forced into an aqueous environment at a pH near its pI, where it has extremely low solubility, causing it to precipitate before it can disperse.
Step-by-Step Resolution Protocol:
-
Prepare the DMSO Stock: Ensure your compound is fully dissolved in 100% DMSO to create your primary stock (e.g., 10 mM). Vortex thoroughly.
-
Perform a Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step.
-
Dilute the 10 mM DMSO stock 1:10 into DMSO to create a 1 mM stock.
-
Dilute this 1 mM stock 1:10 into your final aqueous buffer/medium.
-
This gradual reduction in concentration can sometimes prevent precipitation.
-
-
Modify the Dilution Technique (Critical Step):
-
Aliquot your final volume of aqueous buffer/medium into a vortex tube.
-
While the tube is actively vortexing at a moderate speed, add your stock solution drop-wise and slowly into the vortex. This ensures immediate and rapid dispersion, preventing localized high concentrations and subsequent precipitation.
-
-
Consider an Acidic or Basic Intermediate:
-
If the above fails, prepare a 2x concentrated working solution in a slightly acidic (e.g., pH 5) or basic (e.g., pH 9) buffer where the compound is more soluble.
-
Then, mix this 2x solution 1:1 with a 2x concentrated formulation of your final buffer system to bring the pH back to the desired target (e.g., 7.4). This approach must be validated to ensure the final buffer composition and pH are correct.
-
Problem 2: I am seeing solid particles in my DMSO stock solution, even after vortexing.
Root Cause Analysis: This indicates either you have exceeded the solubility limit in DMSO or the dissolution kinetics are very slow. It could also point to issues with compound purity or water contamination in the solvent.
Step-by-Step Resolution Protocol:
-
Verify Concentration: Double-check your calculations to ensure you have not attempted to create a stock solution that exceeds the compound's solubility limit (most similar compounds are soluble up to at least 10-20 mg/mL in DMSO[1]).
-
Add Energy: Use a sonicating water bath for 15-30 minutes. The ultrasonic waves can break apart aggregates and facilitate dissolution.
-
Gentle Warming: Warm the vial to 37°C for 10-15 minutes. This can often be enough to fully dissolve the compound.
-
Use Fresh Solvent: Ensure your DMSO is anhydrous (low water content). Water contamination can significantly reduce the solubility of hydrophobic compounds in DMSO. Use a fresh, sealed bottle of anhydrous, cell-culture grade DMSO.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting solubility.
Validated Experimental Protocol: Preparing a 10 µM Working Solution for Cell Culture
This protocol is designed to minimize precipitation when preparing a final aqueous solution from a DMSO stock.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Primary Stock Preparation (10 mM in DMSO): a. Weigh the required amount of solid compound into a sterile, appropriate-sized tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex vigorously for 2-3 minutes. d. If not fully dissolved, place the tube in a 37°C water bath sonicator for 15 minutes or until the solution is clear. e. Aliquot into smaller volumes for single-use to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
Intermediate Stock Preparation (1 mM in DMSO): a. Thaw a single aliquot of the 10 mM primary stock. b. In a new sterile tube, perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of fresh, sterile DMSO. c. Vortex briefly to mix. This is your 1 mM intermediate stock.
-
Final Working Solution Preparation (10 µM in Medium): a. In a 15 mL conical tube, add 9.99 mL of your pre-warmed cell culture medium. b. Place the tube on a vortex mixer set to a medium speed, ensuring a good vortex is formed without excessive splashing. c. While the medium is actively mixing, take 10 µL of the 1 mM intermediate stock from Step 2. d. Slowly dispense the 10 µL of stock solution directly into the side of the vortex. Do not simply drop it onto the surface. e. Allow the solution to vortex for an additional 30-60 seconds to ensure complete and uniform dispersion. f. Visually inspect the solution against a dark background to confirm there is no visible precipitate. g. Use this final 10 µM working solution immediately for your experiment. Do not store aqueous working solutions for extended periods unless stability has been confirmed.
By following these detailed procedures and understanding the chemical principles at play, you can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.
References
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (2024).
- 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. (n.d.). Chemsrc.
- 4-Amino-3-hydroxybenzoic acid | 2374-03-0. (n.d.). ChemicalBook.
-
3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. (n.d.). PubChem. [Link]
-
4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. (n.d.). PubChem. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
[The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship]. (1988). PubMed. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Effect of ionic strength on the value of acid dissociation constant of... (n.d.). ResearchGate. [Link]
-
Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. (2018). ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
Sources
Technical Support Center: Synthesis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven advice to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common method for synthesizing the target compound is through the N-alkylation of 4-aminobenzoic acid with epichlorohydrin. This reaction involves the nucleophilic attack of the primary aromatic amine on the terminal carbon of the epoxide ring of epichlorohydrin.[1][2] This is a classic SN2-type epoxide ring-opening reaction that forms a stable secondary amine and a chlorohydrin functional group.[3]
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis.
Q2: What are the critical reaction parameters to control for optimal results?
Optimizing this synthesis requires careful control over several parameters. The interplay between these factors determines the reaction's yield, purity, and rate.
-
Molar Ratio of Reactants: The stoichiometry is crucial. While a 1:1 molar ratio is the theoretical ideal, practical application often requires slight adjustments to minimize side reactions.[4]
-
Choice of Solvent: The solvent not only dissolves the reactants but also influences the reaction mechanism and rate. Protic solvents like ethanol, isopropanol, or water can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1] However, aprotic solvents can also be used, sometimes in the presence of a catalyst.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate. However, excessive heat can promote side reactions, such as polymerization of epichlorohydrin or dialkylation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the consumption of starting materials while minimizing the formation of byproducts.[1][5]
| Parameter | Recommended Range | Rationale & Expert Insight |
| Molar Ratio (4-ABA : Epi) | 1:1 to 1.2:1 | A slight excess of 4-aminobenzoic acid (4-ABA) can effectively suppress the formation of the dialkylated byproduct, where the product reacts with a second molecule of epichlorohydrin (Epi). |
| Solvent | Ethanol, Isopropanol, Acetonitrile | Protic solvents (alcohols) are generally preferred as they can act as a proton source to activate the epoxide ring.[1] Acetonitrile is a good alternative aprotic solvent.[6] |
| Temperature | 60°C to Reflux | The optimal temperature balances reaction rate and selectivity. Start at a lower temperature (e.g., 60-70°C) and monitor by TLC. Increase to reflux if the reaction is too slow. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and solvent. Regular TLC monitoring (e.g., every 2 hours) is non-negotiable for determining the endpoint. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct Q&A format.
Problem Area: Low Product Yield
Q: My final yield is consistently below 50%. What are the most likely causes and how can I fix them?
A: Low yield is a common issue that can usually be traced back to one of four areas: incomplete reaction, competing side reactions, or mechanical loss during workup and purification.
-
Incomplete Reaction:
-
Insight: The nucleophilicity of the aromatic amine is moderate. Insufficient thermal energy or reaction time may lead to significant amounts of unreacted 4-aminobenzoic acid.
-
Solution: Ensure your reaction is heated to an appropriate temperature (e.g., refluxing ethanol) and monitor it by TLC until the 4-aminobenzoic acid spot has disappeared or is very faint. If the reaction stalls, a catalyst might be necessary. While often run neat, Lewis acids like bismuth triflate (Bi(OTf)₃) or protic acids can catalyze the ring-opening, though this may require re-optimization.[7]
-
-
Side Reaction: Dialkylation:
-
Insight: The secondary amine in your desired product is also nucleophilic and can react with another molecule of epichlorohydrin. This is a classic issue in amine alkylations.[8] This byproduct is higher in molecular weight and more nonpolar.
-
Solution: Use a slight excess (10-20 mol%) of 4-aminobenzoic acid relative to epichlorohydrin. This stoichiometrically favors the formation of the mono-alkylated product.
-
-
Side Reaction: Epichlorohydrin Polymerization/Hydrolysis:
-
Insight: Epichlorohydrin can self-polymerize or hydrolyze to form glycerol dichlorohydrin, especially in the presence of acid/base catalysts or water at high temperatures. This consumes the reagent and complicates purification.
-
Solution: Use dry solvents and add the epichlorohydrin slowly to the heated solution of 4-aminobenzoic acid to maintain a low instantaneous concentration.
-
-
Workup & Purification Losses:
-
Insight: The product is amphoteric (containing both an acidic carboxylic acid group and a basic amine group) and has a hydroxyl group, making its solubility pH-dependent. It may be partially soluble in both aqueous and organic phases during extraction, or precipitate prematurely.
-
Solution: During workup, carefully adjust the pH. To isolate the product, you will typically neutralize the solution. If you acidify to protonate the amine, the product becomes more water-soluble. If you make it basic to deprotonate the carboxylic acid, it also becomes more water-soluble. The isoelectric point, where solubility is lowest, should be targeted for precipitation.[9] Recrystallization from a suitable solvent system like ethanol/water is often the best method for purification.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem Area: Product Purity
Q: My crude product shows multiple spots on TLC, and the NMR is complex. How can I minimize impurities?
A: Impurity generation is directly linked to the side reactions discussed above. The key to a clean reaction is suppression of byproduct formation from the start.
-
Minimizing Dialkylation: As stated, using a slight excess of the amine is the most effective strategy. The secondary amine product is sterically more hindered and electronically less nucleophilic than the starting primary amine, but it can still react if a large excess of epichlorohydrin is present, especially at high temperatures for prolonged periods.
-
Preventing Regioisomer Formation:
-
Insight: The nucleophilic attack can, in principle, occur at either the C1 (terminal) or C2 (internal) carbon of the epoxide. For primary amines under neutral or basic conditions, the attack overwhelmingly occurs at the sterically less hindered C1 position, leading to the desired 2-hydroxy-3-chloro isomer.
-
Validation: The formation of the alternative 3-hydroxy-2-chloro isomer is generally a minor pathway. However, strongly acidic conditions could change this regioselectivity. Sticking to neutral or alcohol-reflux conditions ensures high regioselectivity.[7]
-
Q: What is the most effective method for purifying the final product?
A: Recrystallization is typically the most efficient method for purifying the solid product on a lab scale.
-
Solvent Selection: An ideal solvent system will dissolve the product completely at high temperatures but result in poor solubility at room temperature or below, while keeping impurities dissolved. A mixture of ethanol and water or isopropanol and water is an excellent starting point.
-
Procedure: Dissolve the crude product in a minimal amount of hot alcohol. If impurities remain undissolved, perform a hot filtration. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9]
-
Decolorization: If the product has a persistent color, activated carbon can be added to the hot solution before the hot filtration step to remove colored impurities.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: Epichlorohydrin is toxic, a suspected carcinogen, and a skin irritant.[2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (e.g., 10.0 g, 1.0 equiv).
-
Dissolution: Add a suitable solvent, such as ethanol (e.g., 100 mL). Stir the suspension.
-
Heating: Heat the mixture to reflux using a heating mantle until the 4-aminobenzoic acid is fully or mostly dissolved.
-
Reagent Addition: Slowly add epichlorohydrin (e.g., 0.95 equiv) to the refluxing solution dropwise over 15-20 minutes.
-
Reaction: Maintain the reaction at reflux. Monitor the progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane eluent system) until the 4-aminobenzoic acid starting material is consumed (typically 8-12 hours).
-
Cooling & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Cool further in an ice bath for 1 hour.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon or any insoluble impurities.
-
Crystallization: Re-heat the filtrate to boiling and add hot water dropwise until a persistent cloudiness is observed. Add a few drops of hot ethanol to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.
-
Characterization: Confirm the purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
References
-
Aniline, A. & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. Iowa Academy of Science, 71(1), Article 3. Available at: [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Note: A general authoritative source on epoxide chemistry, URL not directly linkable but widely accessible through academic libraries).
-
Gao, Y., et al. (2023). An N-alkylation procedure has been developed under very mild conditions using a known commercially available Ru-based catalyst. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Epoxides and Azridines Reagent Guide. American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. Available at: [Link]
- US5866719A - Process for the purification of an aminoalcohol. Google Patents.
- CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Google Patents.
-
Khusnutdinov, R., et al. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
O'Brien, C. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). 3: Esterification (Experiment). Available at: [Link]
-
Siddappa, K., et al. (2011). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 3(6), 661-669. Available at: [Link]
- Schmerling, L. (1965). US3217040A - Process for the preparation of alkylated aromatic amines. Google Patents.
-
Ren, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5727. Available at: [Link]
-
ResearchGate. (n.d.). Possible reaction pathways for N-alkylation of aniline with benzyl alcohol. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Zaitsev, S. Y., et al. (2016). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 6(92), 89758-89766. Available at: [Link]
-
ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available at: [Link]
-
Scott, P. J. H., et al. (2010). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. ACS Medicinal Chemistry Letters, 1(7), 304–308. Available at: [Link]
Sources
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Technical Support Center: Degradation of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid in Solution
Welcome to the technical support center for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating degradation.
Introduction: The Chemical Nature of this compound
This compound is a multifaceted molecule possessing several reactive functional groups, including a secondary amine, a chlorohydrin moiety, and a para-aminobenzoic acid (PABA) backbone. This intricate structure, while offering potential for diverse applications, also presents inherent stability challenges in solution. Understanding the potential degradation pathways is paramount for obtaining reliable and reproducible experimental results. This guide provides insights into the causality behind experimental choices and offers self-validating protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time, even when stored at 4°C. What could be the cause?
A1: Several factors could contribute to the degradation of your compound in solution, even under refrigerated conditions. The primary suspects are hydrolysis and intramolecular cyclization. The chlorohydrin group is susceptible to hydrolysis, which can be influenced by the pH of your solution. Additionally, under certain conditions, the amino group can displace the chlorine atom via an intramolecular nucleophilic substitution to form a cyclic product. It is also important to consider the potential for oxidation, especially if the solution is not deoxygenated.
Q2: I've observed a shift in the pH of my buffered solution containing the compound. Is this related to degradation?
A2: Yes, a change in pH can be an indicator of degradation. For instance, hydrolysis of the chloro- group can release hydrochloric acid, leading to a decrease in pH. Conversely, other degradation pathways might consume protons, causing a pH increase. The photophysical properties of aminobenzoic acids and their derivatives are known to be influenced by pH.[1] Therefore, monitoring and maintaining a stable pH is crucial for the stability of your compound.
Q3: Are there specific pH ranges I should avoid to minimize degradation?
Q4: Can light exposure affect the stability of my compound?
A4: Yes, photodegradation is a common issue for aromatic compounds, including benzoic acid derivatives.[3][4] Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products.[5] It is always recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Degradation in Solution
This guide will help you systematically investigate the cause of degradation and implement strategies to improve the stability of your this compound solutions.
Step 1: Characterize the Degradation Profile (Forced Degradation Studies)
Forced degradation studies are essential to identify the potential degradation pathways and to develop stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation.[2]
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see Guide 2).
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 15% | 2 |
| 0.1 M NaOH, 60°C | 25% | 3 |
| 3% H₂O₂, RT | 10% | 1 |
| 105°C, solid | <1% | 0 |
| Light Exposure | 8% | 1 |
Step 2: Identify Degradation Products
Utilize hyphenated techniques like LC-MS to identify the mass of the degradation products. This information, combined with knowledge of the starting molecule's structure, will help in proposing the degradation pathways.
Step 3: Implement Stabilization Strategies
-
pH Control: Based on the forced degradation results, select a buffer system that maintains the pH in the most stable range.
-
Excipient Selection: If formulating, ensure that the excipients are compatible with the compound and do not promote degradation.
-
Light Protection: Always store solutions in light-resistant containers.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Temperature Control: Store solutions at the lowest practical temperature to slow down degradation kinetics.
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial to accurately quantify the parent compound and separate it from any potential degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradant peaks.
-
Example Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
-
Detection: Use a PDA detector to scan across a wide UV range (e.g., 200-400 nm) to identify the optimal wavelength for detection of the parent compound and all degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating specificity.
Visualizing Potential Degradation Pathways
The following diagram illustrates a plausible degradation pathway for this compound based on its chemical structure and general principles of organic chemistry.
Caption: Potential degradation pathways of the parent compound.
Workflow for Stability Investigation
The following workflow provides a systematic approach to investigating and addressing the degradation of this compound in your experiments.
Caption: Systematic workflow for stability investigation.
References
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. [Link]
-
Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. ACS Omega. [Link]
-
pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Physical Chemistry Chemical Physics. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... ResearchGate. [Link]
-
Degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent by gamma irradiation. Radiation Physics and Chemistry. [Link]
- Synthetic process of O-3-chloro-2-propenyl hydroxylamine.
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Preparation of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride and its surface activities. ResearchGate. [Link]
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New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]
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Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]
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New Trends in Forced Degradation Studies. Scribd. [Link]
-
Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? Chemistry Stack Exchange. [Link]
- METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE.
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Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. MDPI. [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. [Link]
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Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health. [Link]
- Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. [Link]
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Polymorphism in p-aminobenzoic acid. CrystEngComm. [Link]
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3-(3-Amino-2-hydroxyphenyl)benzoic acid. PubChem. [Link]
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Solar‐Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. Semantic Scholar. [Link]
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Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. Scilit. [Link]
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Troubleshooting unexpected results in assays with 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in assays utilizing this compound. Our approach is rooted in explaining the fundamental chemical principles that govern the behavior of this molecule, empowering you to diagnose and resolve issues effectively.
Introduction to this compound
This compound is a disubstituted benzoic acid derivative. Its structure contains several key functional groups that dictate its behavior in biological assays: a carboxylic acid, a secondary amine, a hydroxyl group, and a secondary alkyl chloride. The presence of the chlorohydrin moiety (a chlorine and a hydroxyl group on adjacent carbons) makes this compound potentially reactive, a critical consideration during experimental design and troubleshooting.[1] This guide provides a framework for identifying and resolving common issues related to its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Stability
Question 1: I'm observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility?
Answer: Solubility issues are common with benzoic acid derivatives, as their charge state is pH-dependent.[2] The compound has a carboxylic acid group (acidic) and a secondary amine (basic), meaning its net charge and polarity change significantly with pH.
Senior Application Scientist's Insight: The limited aqueous solubility likely stems from the molecule's overall hydrophobicity and its zwitterionic character at physiological pH. At low pH, the carboxylate is protonated (-COOH) and the amine is protonated (-NH2+-), resulting in a net positive charge. At high pH, the carboxylate is deprotonated (-COO-) and the amine is neutral (-NH-), resulting in a net negative charge. Around neutral pH, you may have a mix of species, including a neutral zwitterion, which can often have lower solubility.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent.
-
Solvent Selection: Based on the compound's structure, suitable solvents are DMSO, DMF, or ethanol. Always use anhydrous, high-purity solvents.
-
pH Adjustment of Assay Buffer: If your assay tolerates it, slightly adjusting the pH of the final assay buffer can improve solubility. For this compound, a slightly basic pH (>7.5) might improve solubility by ensuring the carboxylic acid is deprotonated, though this can increase the risk of compound degradation (see Question 2).
-
Final DMSO Concentration: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.[3]
Table 1: Recommended Solvents for Stock Preparation
| Solvent | Concentration Range | Storage Conditions | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C, desiccated | Standard choice for most cell-based and biochemical assays. Hygroscopic; use anhydrous grade. |
| Ethanol (Absolute) | 1-10 mM | -20°C | Suitable for assays sensitive to DMSO. May have lower solvating power. |
| Dimethylformamide (DMF) | 10-50 mM | -20°C | Alternative to DMSO. Ensure it is compatible with your assay components. |
Question 2: My results are inconsistent between experiments run on different days. Could the compound be unstable?
Answer: Yes, instability is a significant concern due to the compound's chlorohydrin structure. This functional group is susceptible to intramolecular cyclization under basic conditions to form a reactive epoxide. This new chemical entity would have different biological activity and could covalently modify proteins, leading to time- and pH-dependent changes in your results.
Senior Application Scientist's Insight: The hydroxyl group can act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This reaction is base-catalyzed, meaning it will proceed faster at higher pH. The resulting epoxide is highly reactive towards nucleophilic residues on proteins (e.g., cysteine, histidine, lysine), which can lead to irreversible inhibition or off-target effects.[4] Therefore, the "active" compound in your assay might be changing over the course of the experiment, especially with long incubation times or slightly alkaline buffers.
Diagram 1: Potential Instability Pathway
Caption: Base-catalyzed degradation of the chlorohydrin to a reactive epoxide.
Troubleshooting Protocol: Assess Compound Stability
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
pH Monitoring: Check the pH of your assay buffer before and after the experiment to ensure it remains constant.
-
Time-Course Experiment: Incubate the compound in your assay buffer (without the target protein or cells) for varying amounts of time (e.g., 0, 1, 4, 24 hours) at the assay temperature. Then, initiate the assay with these "pre-incubated" compound solutions and compare the results. A loss of activity over time suggests degradation.
-
LC-MS Analysis: For a definitive answer, analyze the compound in your assay buffer over time using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly detect the parent compound and the appearance of degradation products (like the hydrolyzed diol or the epoxide).
Section 2: Investigating Assay Artifacts and Off-Target Effects
Question 3: I'm observing inhibition that seems non-specific or occurs at high concentrations. How can I determine if these are off-target effects?
Answer: Non-specific activity is a strong possibility given the reactive nature of the alkyl chloride. The compound may be covalently modifying your target protein or other proteins in the assay system (e.g., enzymes in a coupled assay, serum albumin in cell culture media). This can lead to irreversible inhibition that is not specific to the intended binding pocket.
Senior Application Scientist's Insight: True reversible inhibitors typically show rapid onset of action and their potency (IC50) is independent of incubation time. In contrast, reactive compounds or covalent inhibitors often display time-dependent inhibition, where the apparent IC50 decreases with longer pre-incubation times. This is a classic hallmark of irreversible binding.
Diagram 2: Troubleshooting Workflow for Unexpected Inhibition
Caption: A logical workflow for diagnosing unexpected results in an assay.
Experimental Protocol: Testing for Irreversible Inhibition
This protocol is designed to determine if the compound's inhibitory effect is time-dependent, a key indicator of covalent modification.
Materials:
-
Target protein/enzyme and substrate
-
Assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader and plates appropriate for your assay
Procedure:
-
Experimental Setup: Design a matrix of experiments where the target protein is pre-incubated with the compound for different durations before the substrate is added to start the reaction.
-
Pre-incubation:
-
In a microplate, add your target protein to the assay buffer.
-
Add varying concentrations of the compound (and a DMSO vehicle control) to the wells.
-
Incubate these plates for different periods (e.g., 5 minutes, 30 minutes, 60 minutes, 120 minutes) at the standard assay temperature.
-
-
Reaction Initiation: At the end of each pre-incubation period, add the substrate to all wells simultaneously to start the reaction.
-
Data Acquisition: Immediately measure the reaction rate using your standard protocol.
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition for each compound concentration.
-
Plot the dose-response curves and determine the IC50 value for each time point.
-
Interpretation: If the IC50 value decreases significantly with longer pre-incubation times, it strongly suggests time-dependent, irreversible inhibition. If the IC50 is stable across all time points, the inhibition is likely reversible.
-
Question 4: My fluorescence-based assay shows quenching/enhancement in the presence of the compound, even in control wells without the target. What is happening?
Answer: The compound itself may possess intrinsic fluorescent properties or may interfere with the optical properties of your assay's detection reagents. Benzoic acid derivatives can be fluorescent, and this can interfere with assays that use fluorescence polarization, FRET, or fluorescence intensity readouts.
Senior Application Scientist's Insight: This is a common form of assay artifact. The compound doesn't have to interact with your target to produce a signal; it can directly interfere with the measurement physics. It is critical to run controls that isolate the compound with the detection system to rule out this possibility.
Troubleshooting Steps:
-
Run a Buffer-Only Scan: Measure the fluorescence emission spectrum of the compound in your assay buffer at the assay concentration. This will tell you if it fluoresces at your assay's excitation/emission wavelengths.
-
Control for Assay Components: In a set of wells, include the compound and your fluorescent probe/substrate but without any enzyme or target protein. If you still see a signal change, the compound is interfering with the probe itself.
-
Use an Orthogonal Assay: If significant interference is confirmed, the best solution is to validate your findings using a different assay platform with an alternative detection method (e.g., switch from a fluorescence assay to a label-free system like surface plasmon resonance (SPR) or a colorimetric assay).
References
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC. (2024). National Institutes of Health (NIH). Available at: [Link]
-
3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. (n.d.). Chemsrc. Available at: [Link]
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2017). PubMed. Available at: [Link]
-
4-Amino-3-hydroxybenzoic acid | C7H7NO3. (n.d.). PubChem. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. Available at: [Link]
-
4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2. (n.d.). PubChem. Available at: [Link]
-
4-(3-Chloroanilino)benzoic acid. (2022). ResearchGate. Available at: [Link]
-
Biochemical Characteristics of the Novel Haloalkane Dehalogenase DatA, Isolated from the Plant Pathogen Agrobacterium tumefaciens C58. (2009). National Institutes of Health (NIH). Available at: [Link]
-
4-(3-Chloroanilino)benzoic acid - PMC. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. (2023). Research and Reviews: Journal of Chemistry. Available at: [Link]
- Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. (2012). Google Patents.
-
Reactions of Haloalkanes. (n.d.). Save My Exams. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Available at: [Link]
-
In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol. (2022). MDPI. Available at: [Link]
-
Reactivity of Halogenoalkanes (A-Level Chemistry). (n.d.). Study Mind. Available at: [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biologist. Available at: [Link]
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- 1. savemyexams.com [savemyexams.com]
- 2. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. studymind.co.uk [studymind.co.uk]
Technical Support Center: Overcoming Poor Cell Permeability of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges of poor cell permeability of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, showing low cell permeability?
A1: The cell membrane is a lipid bilayer, which inherently restricts the passage of polar and charged molecules. The structure of this compound contains several polar functional groups, including a carboxylic acid, a secondary amine, and a hydroxyl group. At physiological pH, the carboxylic acid will be deprotonated (negatively charged) and the amine may be protonated (positively charged), leading to a zwitterionic state. This high polarity and potential charge significantly hinder its ability to passively diffuse across the lipophilic cell membrane.
Key molecular properties that often correlate with poor permeability include:
-
High Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. A higher PSA generally leads to lower permeability.
-
Ionization at Physiological pH: Charged molecules have great difficulty crossing the lipid membrane.
-
Low LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A low LogP suggests the compound prefers to be in an aqueous environment rather than a lipid one, correlating with poor membrane permeability.
Q2: What are the primary strategies I can employ to improve the cell permeability of my compound?
A2: There are three main pillars of strategies to consider:
-
Chemical Modification (Prodrug Approach): Temporarily masking the polar functional groups (carboxylic acid and amine) with lipophilic moieties can increase the overall lipophilicity of the molecule, thereby enhancing its ability to cross the cell membrane.[1] Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, releasing the active parent drug.
-
Formulation-Based Approaches: Incorporating the compound into a specialized delivery system can facilitate its transport into cells. This includes lipid-based formulations (e.g., liposomes) and nanoparticle systems.[2][3][4]
-
Use of Permeation Enhancers: These are chemical agents that can be co-administered to transiently and reversibly disrupt the cell membrane, allowing for increased drug penetration.[5][6]
Q3: How do I experimentally measure the cell permeability of my compound and its modified versions?
A3: Two widely used in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[7][8] It's a good first-pass screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10][11] It provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms, including efflux transporters that may pump the compound out of the cell.[10][12]
Troubleshooting Guide: Experimental Strategies to Enhance Cell Permeability
Issue 1: Consistently low permeability in PAMPA and/or Caco-2 assays.
This is the primary indicator that the intrinsic physicochemical properties of your compound are hindering its ability to cross the cell membrane.
Strategy 1.1: Prodrug Synthesis
The rationale here is to increase the lipophilicity of this compound by masking its polar functional groups.
-
Targeting the Carboxylic Acid: Esterification is a common and effective strategy.[1] By converting the carboxylic acid to an ester, you neutralize the negative charge and increase lipophilicity.
-
Actionable Protocol: Synthesize a series of alkyl esters (e.g., methyl, ethyl, butyl) of the parent compound. The increasing alkyl chain length will systematically increase lipophilicity.
-
-
Targeting the Secondary Amine: The secondary amine can be temporarily masked, for example, through the formation of an amide.[13]
-
Actionable Protocol: Consider creating an amide prodrug, for instance, by coupling an amino acid to the secondary amine. This can sometimes leverage amino acid transporters for active uptake.[14]
-
Strategy 1.2: Formulation with Lipid-Based or Nanoparticle Systems
If chemical modification is not feasible or desired, altering the delivery vehicle is a powerful alternative.
-
Lipid-Based Formulations: These formulations can encapsulate your compound, and the lipid vehicle itself can fuse with the cell membrane to facilitate entry.[2][15]
-
Actionable Protocol: Prepare a self-microemulsifying drug delivery system (SMEDDS) by dissolving your compound in a mixture of oils, surfactants, and co-solvents.[2]
-
-
Nanoparticle Encapsulation: Polymeric or lipid-based nanoparticles can encapsulate hydrophilic drugs and transport them across the cell membrane.[3][16][17]
-
Actionable Protocol: Explore encapsulation of your compound in biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to form nanoparticles.
-
Strategy 1.3: Co-administration with Permeation Enhancers
Permeation enhancers can be a viable option, particularly for in vitro studies or topical/transdermal applications.[5][6]
-
Mechanism of Action: These molecules, which can include fatty acids, surfactants, and bile salts, work by disrupting the lipid packing of the cell membrane, thereby increasing its fluidity and permeability.[6][18]
-
Actionable Protocol: In your cell-based assays, co-incubate your compound with a low, non-toxic concentration of a known permeation enhancer like sodium caprate or a non-ionic surfactant.
-
Issue 2: High efflux ratio observed in bidirectional Caco-2 assay.
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.
Strategy 2.1: Co-incubation with Efflux Inhibitors
This is a diagnostic and potentially therapeutic strategy.
-
Rationale: By inhibiting the efflux pump, you can determine if it is the primary cause of low intracellular accumulation and overcome this barrier.
-
Actionable Protocol: Repeat the Caco-2 assay in the presence of a known efflux pump inhibitor.[10] For P-gp, verapamil is a classic inhibitor. For BCRP, fumitremorgin C can be used.[10] A significant increase in the apparent permeability from the apical to the basolateral side (A-B) in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Strategy 2.2: Structural Modification to Evade Efflux
This is a more advanced drug design approach.
-
Rationale: Subtle changes to the molecular structure can sometimes disrupt the recognition of the compound by the efflux transporter.
-
Actionable Protocol: If you have a medicinal chemistry program, consider synthesizing analogs with minor structural modifications. This could involve altering the position of substituents or introducing bulky groups that sterically hinder binding to the transporter.
-
Data Presentation & Experimental Protocols
Table 1: Physicochemical Properties of this compound and Related Structures
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference |
| 4-Hydroxybenzoic acid | 138.12 | 1.58 | 2 | 3 | 57.53 | [19] |
| 3-Chloro-4-hydroxybenzoic acid | 172.56 | 2.0 | 2 | 3 | 57.5 | [20] |
| 4-Chloro-2-hydroxybenzoic acid | 172.56 | 3.1 | 2 | 3 | 57.5 | [21] |
| 3-Chloro-2-hydroxybenzoic acid | 172.57 | 3.03 | 2 | 3 | 57.53 | [22] |
Note: Data for the exact target molecule was not available in the search results. The table presents data for structurally similar compounds to provide context for the expected physicochemical properties.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Preparation of the PAMPA "Sandwich":
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into a buffer (at the desired pH) to the final working concentration.
-
-
Assay Procedure:
-
Add the compound solution to the donor wells.
-
Add buffer (without the compound) to the acceptor wells.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[25]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Compounds are often categorized as low or high permeability, with a common cutoff being Pe > 1.5 x 10⁻⁶ cm/s for high permeability.[7]
-
Experimental Protocol: Caco-2 Cell Permeability Assay
This assay measures transport across a biological monolayer.
-
Cell Culture:
-
Caco-2 cells are seeded onto semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
The test compound is added to the apical (upper) chamber.
-
At specific time points, samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.
-
-
Basolateral to Apical (B-A) Transport:
-
The test compound is added to the basolateral chamber.
-
Samples are taken from the apical chamber over time.
-
-
-
Quantification:
-
Compound concentrations in the collected samples are determined by LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated for both A-B and B-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) is then calculated to determine if the compound is a substrate for active efflux.[10]
-
Visualizations
Diagram 1: Factors Influencing Cell Permeability
Caption: Relationship between compound properties and poor cell permeability.
Diagram 2: Troubleshooting Workflow for Poor Permeability
Caption: A logical workflow for diagnosing and overcoming poor cell permeability.
References
-
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Al-kassas, R., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology. Retrieved January 28, 2026, from [Link]
-
Boran, R. & Zhang, Y. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Living Reviews in Computational Chemistry. Retrieved January 28, 2026, from [Link]
-
Ferreira, V. F., et al. (2013). Prodrugs for Amines. Molecules. Retrieved January 28, 2026, from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 28, 2026, from [Link]
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2017). Inflammation. Retrieved January 28, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 28, 2026, from [Link]
-
Al-Musawi, S., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences. Retrieved January 28, 2026, from [Link]
-
3-Chloro-2-hydroxybenzoic acid. (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 28, 2026, from [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Intrinsic Membrane Permeability to Small Molecules. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Digestion of Lipid-Based Formulations Not Only Mediates Changes to Absorption of Poorly Soluble Drugs Due to Differences in Solubilization But Also Reflects Changes to Thermodynamic Activity and Permeability. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved January 28, 2026, from [Link]
-
Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 28, 2026, from [Link]
-
Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Caco2 assay protocol. (n.d.). Columbia University. Retrieved January 28, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]
-
Lipid-based formulations for oral administration of poorly water-soluble drugs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
-
Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. Retrieved January 28, 2026, from [Link]
-
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. (2022). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Permeation enhancers in transdermal drug delivery: benefits and limitations. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (2024). Frontiers in Physiology. Retrieved January 28, 2026, from [Link]
-
Lipid-Based Formulations. (n.d.). Pharmaceutical Technology. Retrieved January 28, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]
-
3-Chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. Retrieved January 28, 2026, from [Link]
-
Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). Pharmaceutics. Retrieved January 28, 2026, from [Link]
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Validation & Comparative
Comparative Benchmarking of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid Against Propranolol for Potential Antihypertensive Activity
Executive Summary
Hypertension remains a cornerstone of cardiovascular disease, necessitating the continued development of novel antihypertensive agents with improved efficacy and safety profiles. This guide presents a comprehensive benchmarking framework for evaluating the preclinical efficacy of a novel compound, 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid (hereafter designated "Compound X"), against the well-established, non-selective β-adrenergic antagonist, Propranolol. We outline a multi-tiered experimental approach, progressing from fundamental in vitro receptor engagement and cellular functional assays to ex vivo tissue-based vasoreactivity and culminating in a validated in vivo model of hypertension. Each protocol is designed to be self-validating, incorporating requisite controls to ensure data integrity and reproducibility. The objective is to thoroughly characterize the pharmacological profile of Compound X and provide a robust, data-driven comparison to the current standard of care.
Introduction
Essential hypertension is a complex polygenic disorder and a leading modifiable risk factor for cardiovascular morbidity and mortality worldwide. For decades, β-adrenergic receptor antagonists (beta-blockers) have been a first-line therapy. Propranolol, the prototypical non-selective beta-blocker, exerts its antihypertensive effects primarily by antagonizing β-1 adrenergic receptors in cardiac tissue, leading to decreased heart rate and myocardial contractility.[1][2] It also blocks β-2 receptors in vascular smooth muscle.[1][3] While effective, non-selectivity can lead to side effects, driving the search for new chemical entities with potentially improved receptor selectivity or alternative mechanisms of action.
Compound X, this compound, possesses structural motifs suggestive of interaction with adrenergic receptors. This guide provides the scientific rationale and detailed protocols to rigorously test this hypothesis and benchmark its potential as a novel antihypertensive agent directly against Propranolol. The workflow is designed to build a comprehensive pharmacological dossier, starting with target affinity and moving through cellular function, tissue effects, and finally, in vivo efficacy.
Benchmarking Workflow Overview
The evaluation of Compound X is structured as a progressive funnel, where each stage provides critical data to justify advancement to the next, more complex system. This ensures a resource-efficient and scientifically robust assessment.
Caption: Overall experimental workflow for benchmarking Compound X.
Part 1: In Vitro Pharmacological & Safety Characterization
This initial phase aims to determine if Compound X directly interacts with the target receptors, quantify its functional effect on the downstream signaling pathway, and assess its basic cellular safety profile.
β-Adrenergic Receptor Binding Affinity
Causality: The first critical question is whether Compound X binds to β-1 and β-2 adrenergic receptors. A competitive radioligand binding assay is the gold standard for quantifying a compound's binding affinity (Ki) for a receptor.[4][5] This directly measures the interaction between Compound X and its putative targets, and a comparison of Ki values for β-1 versus β-2 will provide an initial measure of selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay [6]
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably overexpressing either human β-1 or β-2 adrenergic receptors. Quantify total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate (e.g., 10-20 µg protein).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist, at a concentration near its Kd.
-
Competing Ligand: Serial dilutions of Compound X or Propranolol (positive control) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
For non-specific binding (NSB) wells, add a high concentration (e.g., 10 µM) of unlabeled Propranolol.
-
For total binding wells, add vehicle buffer.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter plate, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism via cAMP Signaling
Causality: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8] A functional assay measuring cAMP levels will determine if the binding of Compound X translates into a biological response—specifically, blocking the receptor's function. We will test for antagonist activity by measuring the ability of Compound X to inhibit cAMP production stimulated by a known agonist.
Caption: β-adrenergic receptor signaling pathway.
Experimental Protocol: HTRF cAMP Functional Assay [9][10]
-
Cell Plating: Seed CHO-K1 cells stably expressing either human β-1 or β-2 adrenergic receptors into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Compound X and Propranolol.
-
Antagonist Treatment: Add the diluted compounds to the cells and incubate for 15-30 minutes. This allows the antagonists to bind to the receptors.
-
Agonist Stimulation: Add a concentration of the agonist Isoproterenol equivalent to its EC80 (the concentration that gives 80% of the maximal response). This stimulates cAMP production in cells not blocked by an antagonist. Incubate for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[11][12] The assay is a competitive immunoassay where native cAMP produced by the cells competes with the labeled cAMP-d2 for binding to the antibody.[10]
-
Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced.[12] Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 for functional inhibition.
In Vitro Cytotoxicity Screening
Causality: Before proceeding to more complex models, it is essential to rule out general cytotoxicity as a confounding factor. An ideal drug candidate should be potent at its target but non-toxic to cells at and above its effective concentrations. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[13]
Experimental Protocol: MTT Cell Viability Assay [14][15]
-
Cell Plating: Seed a relevant cell line (e.g., H9c2 cardiomyocytes or EA.hy926 endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of Compound X and Propranolol for 24-48 hours. Include a vehicle control (negative) and a known cytotoxic agent like doxorubicin (positive control).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate on a spectrophotometer, typically at 570 nm.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability against the log concentration of the compound to determine the CC50 (concentration causing 50% cytotoxicity).
Part 2: Ex Vivo Functional Assessment
This phase bridges the gap between isolated cells and a whole organism by using intact tissue to assess the integrated physiological effect of the compound on vascular tone.
Aortic Ring Vasorelaxation Assay
Causality: The antihypertensive effect of a drug can be mediated by reducing cardiac output or by promoting vasodilation (relaxation of blood vessels), which lowers peripheral resistance.[1] An ex vivo aortic ring assay allows for the direct measurement of a compound's effect on vascular smooth muscle contractility.[17][18] This experiment will determine if Compound X has direct vasodilatory properties, a desirable feature for an antihypertensive drug.
Experimental Protocol: Isolated Rat Aortic Ring Assay [19][20]
-
Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration & Pre-contraction: Allow the rings to equilibrate under a resting tension of ~1.5 g. Induce a stable contraction using a vasoconstrictor such as Phenylephrine (an α1-adrenergic agonist).
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of Compound X or Propranolol to the organ bath. As a positive control for vasodilation, use Acetylcholine.
-
Data Recording: Record the changes in isometric tension continuously.
-
Data Analysis: Express the relaxation induced by the compounds as a percentage of the pre-contraction induced by Phenylephrine. Plot the percentage of relaxation against the log concentration of the compound to calculate the EC50 for vasorelaxation.
Part 3: In Vivo Proof-of-Concept
The final preclinical stage involves testing the compound in a living animal model that recapitulates the disease state. This provides the most relevant data on therapeutic efficacy and potential systemic effects.
Spontaneously Hypertensive Rat (SHR) Model
Causality: The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for studying essential hypertension, as it develops high blood pressure through genetic predisposition without external induction.[21][22][23] Evaluating Compound X in this model provides direct evidence of its antihypertensive efficacy in a relevant physiological context.[24]
Experimental Protocol: Blood Pressure Measurement in SHR Rats
-
Animal Acclimatization: Use adult male SHR rats (14-16 weeks old), which exhibit stable hypertension.[25] Acclimatize the animals to the housing facility and the blood pressure measurement procedure for at least one week to minimize stress-induced fluctuations.
-
Group Allocation: Randomly assign rats to three groups: Vehicle control, Propranolol (e.g., 30 mg/kg, oral gavage), and Compound X (dose to be determined from in vitro potency).
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) for all animals using a non-invasive tail-cuff method.
-
Dosing: Administer the assigned treatment to each group daily via oral gavage for a period of 14-28 days.
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals post-dosing (e.g., 2, 4, 8, and 24 hours after the first dose, and then daily or weekly throughout the study).
-
Data Analysis: Calculate the change in SBP and HR from baseline for each animal. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of Compound X and Propranolol to the vehicle control group.
Comparative Data Summary
All quantitative data should be collated into summary tables for a clear, head-to-head comparison.
Table 1: In Vitro Pharmacology & Safety Profile
| Parameter | Compound X | Propranolol (Reference) |
| β-1 Binding Affinity (Ki, nM) | Experimental Value | ~1-5 nM |
| β-2 Binding Affinity (Ki, nM) | Experimental Value | ~1-5 nM |
| Selectivity Index (Ki β2 / Ki β1) | Calculated Value | ~1 (Non-selective) |
| β-1 Functional Antagonism (IC50, nM) | Experimental Value | ~5-15 nM |
| β-2 Functional Antagonism (IC50, nM) | Experimental Value | ~5-15 nM |
| Cytotoxicity (CC50, µM in H9c2) | Experimental Value | >100 µM |
Table 2: Ex Vivo and In Vivo Efficacy
| Parameter | Compound X | Propranolol (Reference) | Vehicle Control |
| Aortic Ring Vasorelaxation (EC50, µM) | Experimental Value | Minimal/No Effect | No Effect |
| Max SBP Reduction in SHR (mmHg) | Experimental Value | ~30-40 mmHg | <5 mmHg |
| Heart Rate Reduction in SHR (Δ bpm) | Experimental Value | ~50-70 bpm | <10 bpm |
References
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- SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. (2023). IJCRT.org.
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Comparative analysis of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid synthesis methods
Introduction
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted benzoic acid, is of significant interest to medicinal chemists. The efficient and scalable synthesis of this compound is crucial for drug development and manufacturing. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The methodologies are presented with detailed experimental protocols, a comparative analysis of key metrics, and a discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Direct Alkylation of 4-Aminobenzoic Acid with Epichlorohydrin
This method represents a direct and atom-economical approach to the target molecule, proceeding via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the epoxide ring of epichlorohydrin.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 4-aminobenzoic acid on one of the carbon atoms of the epoxide ring of epichlorohydrin. This ring-opening is regioselective, with the attack preferentially occurring at the less sterically hindered terminal carbon of the epoxide. The reaction can be catalyzed by acids, which protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[1] However, the presence of the carboxylic acid group in 4-aminobenzoic acid can complicate the reaction, potentially leading to self-catalysis or side reactions. To circumvent this, the reaction is often carried out using an ester of 4-aminobenzoic acid, followed by a final hydrolysis step.
Caption: Reaction mechanism of 4-aminobenzoic acid with epichlorohydrin.
Experimental Protocol
Materials:
-
Ethyl 4-aminobenzoate
-
Epichlorohydrin
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in ethanol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 4-(3-chloro-2-hydroxy-propylamino)-benzoate.
-
Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Purification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4-5. The product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Discussion
This one-pot, two-step approach is straightforward and utilizes readily available starting materials. The use of ethyl 4-aminobenzoate instead of 4-aminobenzoic acid is recommended to prevent unwanted reactions involving the carboxylic acid group and to improve solubility in organic solvents.[2] Controlling the stoichiometry is critical; an excess of epichlorohydrin can lead to the formation of a di-alkylated tertiary amine, which can further polymerize.[3] The choice of a polar protic solvent like ethanol facilitates the reaction.[1]
Method 2: N-Alkylation of Protected 4-Aminobenzoic Acid with 1,3-Dichloro-2-propanol
This alternative route involves the protection of the carboxylic acid group of 4-aminobenzoic acid, followed by N-alkylation with 1,3-dichloro-2-propanol, and subsequent deprotection.
Reaction Scheme
This multi-step synthesis offers better control over the reaction and can potentially lead to a purer product by minimizing side reactions. The carboxylic acid is first protected as an ester. The amino group is then alkylated with 1,3-dichloro-2-propanol in the presence of a base. Finally, the protecting group is removed to yield the desired product.
Caption: Workflow for the synthesis via N-alkylation of protected 4-aminobenzoic acid.
Experimental Protocol
Materials:
-
4-Aminobenzoic acid
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
1,3-Dichloro-2-propanol
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Protection (Esterification): Reflux a mixture of 4-aminobenzoic acid (1 equivalent) and ethanol in the presence of a catalytic amount of sulfuric acid to obtain ethyl 4-aminobenzoate. Purify by crystallization.
-
N-Alkylation: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in DMF. Add potassium carbonate (2 equivalents) and 1,3-dichloro-2-propanol (1.2 equivalents). Heat the mixture at 80-100 °C for 8-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude alkylated ester.
-
Deprotection (Hydrolysis): Hydrolyze the crude ester using a solution of sodium hydroxide in a water/ethanol mixture, as described in Method 1.
-
Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Filter, wash with cold water, and dry to obtain this compound.
Discussion
This method provides a more controlled synthesis. The protection of the carboxylic acid as an ester prevents its interference in the N-alkylation step.[2] The use of a base like potassium carbonate is essential to deprotonate the amine, making it a more potent nucleophile for the reaction with 1,3-dichloro-2-propanol. DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution. While this method involves more steps, it can offer higher purity of the final product by minimizing the formation of byproducts.
Comparative Analysis
| Parameter | Method 1: Direct Alkylation with Epichlorohydrin | Method 2: N-Alkylation with 1,3-Dichloro-2-propanol |
| Number of Steps | 2 (if starting from the ester) | 3 |
| Starting Materials | 4-Aminobenzoic acid (or its ester), Epichlorohydrin | 4-Aminobenzoic acid, 1,3-Dichloro-2-propanol, Protecting agent |
| Reagent Availability | Readily available and inexpensive | Readily available |
| Reaction Conditions | Reflux, atmospheric pressure | Elevated temperatures, atmospheric pressure |
| Potential Yield | Moderate to good | Potentially higher due to better control |
| Purity of Product | May require careful purification to remove byproducts | Generally higher purity |
| Key Challenges | Control of stoichiometry to avoid di-alkylation and polymerization | Multiple steps, protection/deprotection required |
| Scalability | Good, but requires careful process control | Good, amenable to large-scale synthesis |
| Atom Economy | Higher | Lower due to the use of a protecting group |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Method 1 is a more direct and atom-economical approach, making it attractive for large-scale production where cost and efficiency are paramount. However, it requires careful optimization and control of reaction conditions to minimize the formation of byproducts.
-
Method 2 , while longer, provides a more controlled synthesis that can lead to a purer product. This method is advantageous for laboratory-scale synthesis or when high purity is a critical requirement.
The choice between these two methods will ultimately depend on the specific requirements of the researcher or drug development professional, including the desired scale of synthesis, purity specifications, and available resources.
References
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- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- Mortenson, K., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), 172-177.
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Aniline and Pennington. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Retrieved from [Link].
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ResearchGate. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link].
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MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link].
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Semantic Scholar. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link].
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link].
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A Head-to-Head Comparison of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid and its Analogs in Beta-Adrenergic Receptor Antagonism
This guide provides a comprehensive, head-to-head comparison of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid and its structurally related analogs. The primary focus of this analysis is on their performance as beta-adrenergic receptor antagonists, a crucial class of drugs in cardiovascular medicine. We will delve into the structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed understanding of how molecular modifications influence potency, selectivity, and overall pharmacological profile.
Introduction: The Significance of the Aryloxypropanolamine Scaffold
The compound this compound belongs to the well-established class of aryloxypropanolamine beta-blockers.[1] These agents are cornerstones in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[2] Their therapeutic effect stems from their ability to competitively antagonize the actions of endogenous catecholamines, like adrenaline and noradrenaline, at beta-adrenergic receptors.[3]
The general structure of these compounds, including our lead molecule, is characterized by an aromatic ring linked via an ether and a 2-hydroxypropylamine side chain. It is the specific substitutions on both the aromatic ring and the amine terminus that dictate the compound's affinity for β1 and β2 receptor subtypes, as well as other properties like intrinsic sympathomimetic activity (ISA).[4][5] The presence of a carboxylic acid moiety on the phenyl ring, as seen in our lead compound, can significantly influence its pharmacokinetic properties, such as solubility and metabolism.[6]
This guide will systematically explore how modifications to this core structure, specifically variations of the amine substituent and alterations on the benzoic acid ring, impact the beta-blocking activity.
Comparative Analysis: Structure-Activity Relationships
The beta-adrenergic blocking activity of this compound and its analogs is intricately linked to their chemical structure. The key determinants of activity are the nature of the substituent on the amino group and the substitution pattern on the aromatic ring.[1]
The Role of the N-Alkyl Substituent
For maximal beta-blocking activity, a secondary amine with a bulky alkyl group, such as isopropyl or tert-butyl, is generally preferred.[7] This is a well-established principle in the SAR of beta-blockers. The size and branching of this group are critical for effective interaction with the receptor binding pocket.
To illustrate this, let's consider a hypothetical series of analogs where the N-substituent is varied, while the 4-(3-chloro-2-hydroxypropoxy)benzoic acid core remains constant.
| Compound ID | N-Substituent (R) | β1-Adrenergic Blocking Potency (pA2) | β1/β2 Selectivity Ratio |
| LEAD-Cl | -CH(CH3)2 (Isopropyl) | 7.8 | ~1.5 |
| ANALOG-A | -H | Low | - |
| ANALOG-B | -CH3 | Moderate | Low |
| ANALOG-C | -C(CH3)3 (tert-Butyl) | 8.1 | ~1.2 |
| ANALOG-D | -CH2CH2Ph | 7.2 | Low |
As the hypothetical data suggests, unsubstituted (Analog-A) or small alkyl-substituted (Analog-B) compounds tend to have lower potency. The potency increases with the introduction of a branched, bulky substituent like isopropyl (LEAD-Cl) or tert-butyl (Analog-C). A larger, more flexible substituent like a phenylethyl group (Analog-D) may lead to a decrease in potency.
Influence of Aromatic Ring Substitution
The substitution pattern on the benzoic acid moiety also plays a crucial role in modulating the pharmacological profile. The position of the oxypropanolamine chain relative to the carboxylic acid group, as well as the presence of other substituents like the chloro group in our lead compound, can affect both potency and selectivity.
Para-substitution on the phenyl ring is a common feature in many cardioselective beta-blockers.[8] The presence of a substituent at this position can enhance the affinity for β1-receptors over β2-receptors.
Mechanism of Action: Beta-Adrenergic Receptor Blockade
The primary mechanism of action for this compound and its analogs is the competitive antagonism of beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines, stimulate the production of the second messenger cyclic AMP (cAMP) via adenylyl cyclase.
The binding of a beta-blocker to the receptor prevents the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3]
Caption: Beta-adrenergic receptor signaling pathway and the site of action for beta-blockers.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of beta-blockers.
Radioligand Binding Assay for β1 and β2 Adrenergic Receptors
This assay determines the affinity of the test compounds for the beta-adrenergic receptors by measuring their ability to displace a radiolabeled antagonist.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Membrane Preparation:
-
Culture cells expressing either human β1 or β2 adrenergic receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Serial dilutions of the test compound or vehicle control.
-
A fixed concentration of the radioligand (e.g., [3H]dihydroalprenolol).
-
The receptor membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Functional cAMP Assay
This assay measures the ability of the test compounds to antagonize the agonist-induced production of cAMP in whole cells.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor).
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the antagonist (test compound) or vehicle for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
Conclusion and Future Directions
The analysis of this compound and its analogs underscores the well-defined structure-activity relationships within the aryloxypropanolamine class of beta-blockers. The potency and selectivity of these compounds are highly dependent on the nature of the N-alkyl substituent and the substitution pattern on the aromatic ring. The presence of the carboxylic acid moiety offers a handle for modifying the physicochemical properties of these molecules, potentially leading to improved pharmacokinetic profiles.
Future research in this area could focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions on the benzoic acid ring to further probe the SAR and optimize the therapeutic index. Additionally, exploring the potential for these compounds to exhibit biased agonism or other nuanced pharmacological properties could open up new avenues for their clinical application. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
